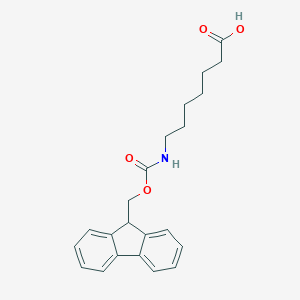

Fmoc-7-amino-heptanoic acid

Description

The exact mass of the compound 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPYXTFBPCYALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925914 | |

| Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127582-76-7 | |

| Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoheptanoic acid, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-amino-heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research and drug development. The inclusion of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it an invaluable building block in solid-phase peptide synthesis (SPPS), offering stability and selective deprotection under mild basic conditions. Its seven-carbon aliphatic chain also serves as a flexible linker in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.44 g/mol | [2] |

| Melting Point | 152-157 °C | [1] |

| Appearance | White Powder | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMF and DCM. | |

| CAS Number | 127582-76-7 | [1][2] |

| Purity | Typically ≥98% (HPLC) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-protection of 7-aminoheptanoic acid using an Fmoc-reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Below are two representative protocols.

Protocol 1: Using Fmoc-Cl in an Aqueous/Organic Biphasic System

This classic Schotten-Baumann reaction is a widely used method for the Fmoc protection of amino acids.

-

Materials:

-

7-aminoheptanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 7-aminoheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Protocol 2: Using Fmoc-OSu in an Aqueous/Organic System

Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions compared to Fmoc-Cl.

-

Materials:

-

7-aminoheptanoic acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 7-aminoheptanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in THF.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Follow steps 5-11 from Protocol 1 for work-up and purification.

-

Figure 1: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as an additive.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm or 301 nm). The retention time will be specific to the compound under the given conditions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the heptanoic acid chain, and the protons of the CH₂-O and CH groups of the Fmoc moiety.

-

¹³C NMR: The carbon NMR spectrum will similarly display distinct signals for the carbons of the fluorenyl group, the aliphatic chain, the carbonyl carbon of the carbamate, and the carboxylic acid carbon.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of Fmoc-protected amino acids.

-

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of other amino acids to a growing peptide chain attached to a solid support.

The general cycle of Fmoc-SPPS involves the following steps:

-

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free primary amine.

-

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC). The activated amino acid is then coupled to the free amine on the resin, forming a new peptide bond.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation and Drug Development

The aliphatic chain of this compound makes it a useful linker in bioconjugation. After incorporation into a peptide or other molecule and subsequent deprotection of the Fmoc group, the terminal amine can be used for further modification. A notable application is in the synthesis of PROTACs, where it can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.

Conclusion

This compound is a versatile and indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and use, make it a reliable building block for creating complex molecular architectures. The ability to precisely control its incorporation into peptides and its utility as a flexible linker underscore its importance in the continued development of novel therapeutics and advanced biomaterials.

References

Synthesis and Characterization of Fmoc-7-amino-heptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-7-amino-heptanoic acid is a key building block in modern pharmaceutical and biochemical research, primarily serving as a versatile linker in solid-phase peptide synthesis (SPPS) and in the development of Proteolysis Targeting Chimeras (PROTACs). Its aliphatic chain provides spatial separation between a peptide sequence and a solid support or between the two ends of a PROTAC molecule. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of mild, base-catalyzed removal, which is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy that is compatible with acid-labile side-chain protecting groups. This compound, a derivative of the non-proteinogenic amino acid 7-aminoheptanoic acid, incorporates this protecting group, making it a valuable reagent for peptide chemists and drug developers. Its linear seven-carbon chain offers a flexible and defined spacer element in the design of complex peptides and bioactive molecules.[1]

The primary applications of this compound include:

-

Solid-Phase Peptide Synthesis (SPPS): Used as a linker to introduce a spacer between the peptide and the solid support or within a peptide sequence.

-

PROTAC Development: Employed as a linker component to connect a ligand for a target protein and an E3 ligase ligand in the design of PROTACs.[2][3][4][5]

-

Bioconjugation: Utilized in the modification of biomolecules where a hydrophilic spacer is required.

This guide will detail the synthesis of this compound from 7-aminoheptanoic acid and its subsequent characterization using standard analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 7-aminoheptanoic acid with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the amino group of 7-aminoheptanoic acid on the carbonyl carbon of the Fmoc reagent.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

7-aminoheptanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 7-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. Alternatively, a mixture of 1,4-dioxane and aqueous sodium bicarbonate can be used.

-

Addition of Fmoc Reagent: While stirring vigorously at 0-5 °C (ice bath), slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) dissolved in 1,4-dioxane or acetone to the amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Wash the aqueous mixture with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of this compound should form.

-

-

Extraction: Extract the precipitated product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of this compound

The identity, purity, and structural integrity of the synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 127582-76-7 | [1] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1] |

| Molecular Weight | 367.44 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 152-157 °C | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Solubility | Soluble in DMF, DMSO, and methanol. Slightly soluble in water. |

Analytical Characterization

A logical workflow for the characterization of the synthesized compound is presented below.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm and 301 nm

-

Expected Result: A single major peak corresponding to the product with a purity of ≥98%.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

¹H NMR Expected Signals:

-

Aromatic protons of the fluorenyl group (approx. 7.2-7.9 ppm).

-

Protons of the methylene and methine groups of the Fmoc moiety (approx. 4.1-4.5 ppm).

-

Protons of the heptanoic acid backbone, including the α-CH₂ adjacent to the carboxylic acid and the CH₂ adjacent to the nitrogen.

-

A broad signal for the carboxylic acid proton.

-

-

¹³C NMR Expected Signals:

-

Carbonyl carbons of the carbamate and carboxylic acid.

-

Aromatic and aliphatic carbons of the Fmoc group.

-

Carbons of the heptanoic acid chain.

-

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in negative or positive mode.

-

Expected m/z:

-

[M-H]⁻: 366.17 (Calculated for C₂₂H₂₄NO₄⁻)

-

[M+H]⁺: 368.18 (Calculated for C₂₂H₂₆NO₄⁺)

-

[M+Na]⁺: 390.16 (Calculated for C₂₂H₂₅NNaO₄⁺)

-

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of peptide synthesis and drug development. The successful synthesis and purification of this key building block are crucial for its effective application in the construction of complex peptides and PROTACs, ultimately contributing to advancements in therapeutic and diagnostic research.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to Fmoc-7-amino-heptanoic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug discovery. Its unique structural properties, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a seven-carbon aliphatic chain, make it a versatile building block for creating complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is primarily utilized for its ability to introduce a flexible spacer into peptide chains or to serve as a linker in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).

| Property | Value | References |

| CAS Number | 127582-76-7 | [1][2] |

| Molecular Formula | C22H25NO4 | [1][2] |

| Molecular Weight | 367.44 g/mol | [1] |

| Alternate Names | Fmoc-7-Ahp-OH | [1] |

| Appearance | White powder | |

| Purity | ≥98% | [1] |

Applications in Research and Drug Development

The primary applications of this compound are in solid-phase peptide synthesis (SPPS) and as a linker in the synthesis of PROTACs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group serves as a temporary protecting group for the amine functionality. This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The lipophilic nature of the Fmoc group enhances the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.

PROTAC Linker Synthesis

This compound is an important component in the construction of PROTACs.[3][4][5][6][7][8] PROTACs are heterobifunctional molecules that can selectively target and degrade specific proteins within a cell. The 7-amino-heptanoic acid portion of the molecule acts as a flexible linker, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the proper orientation of the target protein and the E3 ligase, which is necessary to facilitate ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. The specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, exposing the amine for the next coupling reaction.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

20% piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.[9][10] A common procedure involves two treatments: a shorter one of 1-5 minutes followed by a longer one of 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9][10]

-

Confirm the complete removal of the Fmoc group using a qualitative test, such as the Kaiser test.[9]

Amino Acid Coupling

Once the Fmoc group is removed, the next Fmoc-protected amino acid, in this case, this compound, can be coupled to the growing peptide chain.

Reagents and Materials:

-

Deprotected peptide-resin

-

This compound

-

DMF

Procedure:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, HATU, or PyBOP) in DMF.[9]

-

Add a base, such as DIPEA (typically 6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[9]

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-120 minutes at room temperature.[9]

-

After the reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows and chemical transformations involving this compound.

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 127582-76-7 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | 127582-76-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

Solubility Profile of Fmoc-7-amino-heptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-7-amino-heptanoic acid, a key building block in solid-phase peptide synthesis (SPPS) and other chemical methodologies. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high yields, and maintaining the purity of synthetic peptides and other target molecules.

Core Principles of Solubility for Fmoc-Amino Acids

The solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, including this compound, is governed by the interplay of the large, nonpolar Fmoc group and the polar carboxylic acid functionality. The long heptanoic acid chain in this compound further influences its solubility profile, lending it a significant hydrophobic character.

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are capable of solvating both the bulky Fmoc group and the polar termini of the molecule. Their solubility in water and nonpolar solvents is limited.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its structural properties and the known behavior of similar long-chain Fmoc-amino acids, a qualitative and semi-quantitative solubility profile can be constructed.

| Solvent Class | Solvent Name | Qualitative Solubility | Semi-Quantitative Solubility (Estimated) |

| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | > 0.5 M |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | > 0.5 M | |

| Dimethyl sulfoxide (DMSO) | Soluble | > 0.1 M | |

| N,N'-Dimethylacetamide (DMAc) | Soluble | > 0.1 M | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | 0.05 - 0.1 M |

| Chloroform | Moderately Soluble | 0.05 - 0.1 M | |

| Alcohols | Methanol | Sparingly Soluble | < 0.01 M |

| Ethanol | Sparingly Soluble | < 0.01 M | |

| Ethers | Diethyl ether | Insoluble | < 0.001 M |

| Tetrahydrofuran (THF) | Sparingly Soluble | < 0.01 M | |

| Aqueous | Water | Slightly soluble[1] | < 0.001 M |

| "Green" Solvents | PolarClean | Highly Soluble | > 0.4 M[2] |

Note: These values are estimations based on the general solubility of Fmoc-amino acids and should be confirmed experimentally for specific applications.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and vortex vigorously for 2 minutes.

-

Place the vial in a temperature-controlled shaker and equilibrate for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., DMF) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the tested solvent at the specified temperature.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a linker or spacer in SPPS. Its solubility in common SPPS solvents like DMF is crucial for efficient coupling reactions.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle where an Fmoc-protected amino acid, such as this compound, is coupled to a growing peptide chain on a solid support.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

This workflow highlights the central role of solvents in SPPS, where DMF is used to dissolve the Fmoc-amino acid and coupling reagents, as well as for washing the resin between steps. The deprotection of the Fmoc group is typically carried out using a solution of piperidine in DMF[3]. The efficiency of each step is highly dependent on the adequate solubility of all reactants.

References

An In-depth Technical Guide to Fmoc-7-amino-heptanoic Acid: Structure, Analogues, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-7-amino-heptanoic acid, a key building block in modern peptide chemistry and drug discovery. We will delve into its structural formula, physicochemical properties, and common analogues. Furthermore, this guide details experimental protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS) and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structural Formula and Physicochemical Properties

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid, is a synthetic amino acid derivative.[1][2] Its structure consists of a seven-carbon aliphatic chain (heptanoic acid) with an amine group at the 7-position, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][3] This Fmoc protecting group is crucial for its application in peptide synthesis, as it prevents unwanted reactions at the amine terminus while allowing for controlled, sequential addition of amino acids to a growing peptide chain.[1][4]

The structural formula of this compound is presented below:

Structural Formula of this compound

A summary of its key physicochemical properties is provided in the table below, alongside those of some of its common linear-chain analogues. These analogues differ in the length of the aliphatic carbon chain, which can influence the spacing and flexibility of the resulting peptide or conjugate.

| Property | Fmoc-4-aminobutanoic acid | Fmoc-5-aminopentanoic acid | Fmoc-6-aminohexanoic acid | This compound |

| CAS Number | 84589-33-3 | 88574-06-5 | 88574-07-6 | 127582-76-7 [1][2] |

| Molecular Formula | C₁₉H₁₉NO₄ | C₂₀H₂₁NO₄ | C₂₁H₂₃NO₄ | C₂₂H₂₅NO₄ [1][2] |

| Molecular Weight ( g/mol ) | 325.36 | 339.38 | 353.41 | 367.44 [2] |

| Appearance | White powder | White powder | White powder | White powder [1] |

| Melting Point (°C) | 168-172 | 148-152 | 118-122 | 152-157 [1] |

| Purity | ≥98% | ≥98% | ≥98% | ≥98% (HPLC) [1][2] |

| Storage Conditions | 2-8°C | 2-8°C | 2-8°C | -20°C to 0-8°C [1][3] |

Analogues of this compound

The primary analogues of this compound are other Fmoc-protected ω-amino acids with varying lengths of the aliphatic chain. These linkers are crucial in drug development and bioconjugation for optimizing the distance and flexibility between two molecular entities.[5] Common analogues include:

-

Fmoc-4-aminobutanoic acid: A shorter linker.[3]

-

Fmoc-5-aminopentanoic acid: A medium-length linker.[3]

-

Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH): A commonly used linker.[3]

-

Fmoc-8-aminooctanoic acid: A longer linker.

-

Fmoc-11-aminoundecanoic acid: A significantly longer and more flexible linker.[6]

-

Fmoc-12-aminododecanoic acid: An even longer aliphatic linker.[6]

The choice of linker length is a critical parameter in applications such as the design of PROTACs, where the distance between the target protein and the E3 ligase is crucial for efficient ubiquitination and subsequent degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of Fmoc-protected amino acids is a well-established procedure. A general protocol for the Fmoc protection of an amino acid using Fmoc-Cl is outlined below.

Materials:

-

7-aminoheptanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve 7-aminoheptanoic acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-Cl: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidification: Acidify the aqueous layer with HCl to a pH of approximately 2, which will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into a peptide sequence on a solid support using standard Fmoc-SPPS protocols.[7] This is particularly useful when a spacer or linker is required within the peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)[7]

-

This compound

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)[7]

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[7]

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[7]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[7][8]

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[8]

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-amino acids to elongate the peptide chain.

-

Final Deprotection: Once the desired peptide sequence is assembled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups.[7]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Processes

General Workflow of Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key steps of deprotection, activation, and coupling.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Role of this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound and its analogues serve as linkers to connect the target-binding ligand and the E3 ligase ligand.[3][9]

The diagram below illustrates the general mechanism of action for a PROTAC.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Conclusion

This compound is a versatile and indispensable tool in modern chemical biology and drug discovery. Its well-defined structure and physicochemical properties, coupled with established synthetic protocols, make it a reliable component in the construction of complex peptides and bioconjugates. The ability to modulate linker length through its various analogues provides a critical design element for optimizing the efficacy of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound and its analogues in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 127582-76-7 | BroadPharm [broadpharm.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Peptide Linkers - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to the Applications of Fmoc-7-amino-heptanoic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of biochemistry and drug development. This synthetic amino acid derivative incorporates a lipophilic seven-carbon aliphatic chain, providing a flexible spacer, with a terminal carboxylic acid and an N-terminally protected amine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly well-suited for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences and other complex molecular constructs. Its primary utility lies in its role as a linker or spacer, enabling the connection of different molecular entities with controlled distance and flexibility. This guide provides a comprehensive overview of the core applications of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in research and development.

Core Applications

The unique structural features of this compound lend themselves to a variety of applications in biochemistry:

-

Peptide Synthesis: It serves as a building block in SPPS to introduce a flexible, non-natural amino acid into a peptide chain. This can be used to modulate the peptide's conformation, stability, and biological activity.[][2]

-

Linker in Drug Conjugates: The heptanoic acid chain provides an ideal spacer for creating peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a targeting peptide.[2]

-

PROTAC Synthesis: It is widely employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

-

Bioconjugation: The carboxylic acid and the deprotected amine can be used for conjugation to other biomolecules, surfaces, or nanoparticles, facilitating the development of targeted drug delivery systems and diagnostic tools.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 127582-76-7 |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 152-157 °C |

| Solubility | Soluble in DMF, NMP, and other organic solvents. Slightly soluble in water. |

| Purity (typical) | ≥98% (HPLC) |

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide chain on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetic anhydride (for capping)

-

Syringe reaction vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide MBHA resin in a syringe reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the coupling completion, perform a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, the coupling step can be repeated.

-

-

Capping (Optional):

-

If there are any unreacted amino groups after coupling, they can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

Workflow for Fmoc-SPPS Cycle:

Synthesis of a PROTAC using this compound as a Linker

This protocol provides a general workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand and an E3 ligase ligand. This example assumes the target protein ligand has a suitable amine for amide bond formation and the E3 ligase ligand is pre-functionalized with an amine.

Materials:

-

This compound

-

Target protein ligand with an amine handle

-

E3 ligase ligand with an amine handle (e.g., a derivative of thalidomide or VHL ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF

-

Piperidine

-

Reverse-phase HPLC for purification

Procedure:

-

Coupling of this compound to the Target Protein Ligand:

-

Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by reverse-phase HPLC to obtain the Fmoc-linker-ligand conjugate.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-linker-ligand conjugate in DMF.

-

Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

-

Monitor the deprotection by LC-MS.

-

Once complete, the solvent can be removed under vacuum. The crude product is used in the next step.

-

-

Coupling to the E3 Ligase Ligand:

-

The E3 ligase ligand should have a carboxylic acid handle for this step. If it has an amine, the linker needs to be activated differently. Assuming the E3 ligase ligand has a carboxylic acid:

-

Dissolve the deprotected linker-ligand conjugate (1 equivalent) and the E3 ligase ligand with a carboxylic acid (1.1 equivalents) in DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Workflow for PROTAC Synthesis:

Quantitative Data

The efficiency of peptide synthesis and the biological activity of PROTACs are critical parameters for researchers.

Coupling Efficiency in SPPS

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, the coupling of long-chain aliphatic amino acids in Fmoc-SPPS is generally efficient. With modern coupling reagents, coupling yields are expected to be high.

| Coupling Reagent | Typical Coupling Time | Expected Yield for Unhindered Amino Acids |

| DIC/Oxyma | 1-2 hours | >99% |

| HBTU/DIPEA | 30-60 minutes | >99.5% |

| HATU/DIPEA | 20-45 minutes | >99.5% |

Note: Yields are dependent on the specific peptide sequence, resin, and reaction conditions. For long-chain linkers like 7-amino-heptanoic acid, which are not sterically hindered, high coupling efficiencies are generally achieved.

Performance of PROTACs with Alkyl Linkers

The length and composition of the linker in a PROTAC are critical for its degradation efficiency, often measured by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). While data for PROTACs with precisely a 7-carbon linker are sparse in publicly available databases, studies on PROTACs with varying alkyl chain lengths demonstrate the importance of linker optimization.

| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |

| BRD4 | VHL | 12 (PEG/Alkyl) | 5 nM | >95% | Fictional Example |

| BTK | CRBN | 10 (Alkyl) | 1-40 nM | >90% | [4] |

| ERK1/2 | CRBN | 10 (Alkyl) | 102 nM | ~90% | [4] |

| TBK1 | VHL | <12 (Alkyl/Ether) | No degradation | N/A | [4] |

| TBK1 | VHL | 12-29 (Alkyl/Ether) | 3-292 nM | 76-96% | [4] |

This table illustrates that alkyl linkers are effective in promoting potent protein degradation. The optimal linker length is target-dependent and requires empirical determination.

Signaling Pathways and Logical Relationships

This compound is primarily a tool for chemical construction rather than a direct modulator of signaling pathways. However, the molecules synthesized using this linker, such as peptide-drug conjugates and PROTACs, are designed to interact with and modulate specific cellular pathways.

For instance, a PROTAC's function is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a logical workflow.

Conclusion

This compound is a valuable and versatile tool for researchers in biochemistry and drug development. Its properties as a flexible, non-natural amino acid and an effective linker make it indispensable for the synthesis of modified peptides, peptide-drug conjugates, and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As the field of targeted therapeutics continues to evolve, the strategic use of linkers like this compound will remain a cornerstone of innovative molecular design.

References

Fmoc-7-amino-heptanoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the rational design of molecules with precisely tailored properties is paramount. Fmoc-7-amino-heptanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized as a flexible aliphatic linker or spacer.[1][2][3] Its structure, featuring a seven-carbon chain, offers a balance of hydrophobicity and conformational flexibility, making it an attractive component in the synthesis of a variety of therapeutic modalities, including peptides, peptidomimetics, and notably, Proteolysis Targeting Chimeras (PROTACs).[1][4][5][6]

This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry. It details its physicochemical properties, synthesis, and incorporation into complex molecules, with a particular focus on its application in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

This compound is an α,ω-amino acid derivative where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.[7]

| Property | Value | Reference |

| CAS Number | 127582-76-7 | [6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [6] |

| Molecular Weight | 367.42 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMF and other organic solvents | General Knowledge |

| Storage | 2-8°C | General Knowledge |

Role as a Linker in Medicinal Chemistry

The seven-carbon alkyl chain of 7-amino-heptanoic acid provides a flexible spacer to connect different molecular entities. This is particularly critical in the design of bifunctional molecules like PROTACs, where optimal spatial orientation between a target-binding ligand and an E3 ligase-recruiting ligand is essential for inducing protein degradation.[8][9]

Impact on PROTAC Efficacy

The length and composition of the linker in a PROTAC dramatically influence its biological activity, including its degradation efficiency (DC₅₀ and Dₘₐₓ) and cellular permeability.[10][11] While the optimal linker is target-dependent, studies on various protein degraders have demonstrated clear structure-activity relationships (SAR) related to linker length.

For instance, in the development of Bromodomain and Extra-Terminal domain (BET) protein degraders, the length of the linker connecting the BET inhibitor to the E3 ligase ligand has been shown to be a critical parameter for achieving potent protein degradation. The following table summarizes representative data from a study on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency.

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| Compound A | 4-carbon alkyl chain | >1000 | <20 |

| Compound B | 6-carbon alkyl chain | 50 | 85 |

| Compound C | 7-carbon alkyl chain | 10 | >95 |

| Compound D | 8-carbon alkyl chain | 25 | 90 |

| Compound E | 2-unit PEG | 150 | 70 |

Note: This table is a representative compilation based on trends observed in the literature and does not represent data from a single publication.

As suggested by the table, a seven-carbon alkyl linker can provide an optimal length for inducing potent and efficient degradation of the target protein. Shorter linkers may not provide sufficient length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, while longer or more flexible linkers like PEG can sometimes lead to reduced efficacy.[1][12]

Experimental Protocols

Synthesis of 7-Aminoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the hydrolysis of 7-heptanelactam.

Materials:

-

7-Heptanelactam

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Activated carbon

Procedure:

-

A mixture of 7-heptanelactam and concentrated hydrochloric acid is heated at reflux for several hours.

-

The reaction mixture is cooled, and the precipitated 7-aminoheptanoic acid hydrochloride is collected by filtration.

-

The crude product is dissolved in water and treated with a solution of sodium hydroxide to neutralize the hydrochloride salt.

-

The solution is then decolorized with activated carbon and filtered.

-

Ethanol is added to the filtrate to precipitate the 7-aminoheptanoic acid.

-

The product is collected by filtration, washed with ethanol, and dried under vacuum.

Fmoc Protection of 7-Aminoheptanoic Acid

Materials:

-

7-Aminoheptanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate or triethylamine

-

Dioxane and water

-

Ethyl acetate

-

Hexane

Procedure:

-

7-Aminoheptanoic acid is dissolved in a mixture of dioxane and 10% aqueous sodium carbonate solution.

-

The solution is cooled in an ice bath, and a solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then diluted with water and washed with ether to remove any unreacted Fmoc reagent.

-

The aqueous layer is acidified with cold 1 M HCl to pH 2-3, leading to the precipitation of the Fmoc-protected amino acid.

-

The precipitate is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Incorporation of this compound into a Peptide Chain via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound as a linker.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Oxyma or HOBt

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. The resin is then washed thoroughly with DMF.[7][13]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling agent like DIC/Oxyma (3 equivalents each) or HBTU/HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours.[14][15]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Incorporation of this compound: To introduce the linker, this compound is coupled to the growing peptide chain using the same coupling procedure as described in step 3.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of a PROTAC.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a highly valuable and adaptable building block in medicinal chemistry. Its well-defined length and flexibility make it an excellent choice for a linker in complex molecular architectures, particularly in the burgeoning field of PROTACs. The straightforward incorporation of this building block using standard Fmoc-based solid-phase peptide synthesis protocols allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles. As the demand for precisely engineered therapeutic agents continues to grow, the utility of this compound as a key molecular scaffold is set to expand further.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. rsc.org [rsc.org]

- 6. This compound, 127582-76-7 | BroadPharm [broadpharm.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

Spectroscopic Profile of Fmoc-7-amino-heptanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-7-amino-heptanoic acid, a key building block in peptide synthesis and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this guide presents representative data based on structurally similar molecules, namely Fmoc-6-aminohexanoic acid and heptanoic acid. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound (C₂₂H₂₅NO₄) is a derivative of the seven-carbon aliphatic carboxylic acid, heptanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine. This structure makes it a valuable linker in various bioconjugation applications.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 127582-76-7 |

| Appearance | White to off-white powder |

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the presence of key functional groups and the overall structure of the molecule. The expected chemical shifts (δ) in ppm are based on data for Fmoc-6-aminohexanoic acid and general knowledge of similar structures. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Fmoc-H (aromatic) | 7.7 - 7.8 | Doublet | 2H |

| Fmoc-H (aromatic) | 7.5 - 7.6 | Doublet | 2H |

| Fmoc-H (aromatic) | 7.3 - 7.4 | Triplet | 2H |

| Fmoc-H (aromatic) | 7.2 - 7.3 | Triplet | 2H |

| -NH- | ~5.0 | Triplet | 1H |

| Fmoc-CH₂-O- | 4.3 - 4.4 | Doublet | 2H |

| Fmoc-CH- | 4.2 - 4.3 | Triplet | 1H |

| -CH₂-NH- | 3.1 - 3.2 | Quartet | 2H |

| -CH₂-COOH | 2.2 - 2.3 | Triplet | 2H |

| -CH₂-CH₂-COOH | 1.5 - 1.6 | Multiplet | 2H |

| -CH₂-CH₂-CH₂-COOH | 1.4 - 1.5 | Multiplet | 2H |

| -(CH₂)₃-CH₂- | 1.2 - 1.4 | Multiplet | 4H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | ~178 |

| Fmoc C=O | ~156 |

| Fmoc C (quaternary) | ~144 |

| Fmoc C (quaternary) | ~141 |

| Fmoc CH (aromatic) | ~127 |

| Fmoc CH (aromatic) | ~125 |

| Fmoc CH (aromatic) | ~120 |

| Fmoc-CH₂-O- | ~66 |

| Fmoc-CH- | ~47 |

| -CH₂-NH- | ~41 |

| -CH₂-COOH | ~34 |

| -CH₂-CH₂-COOH | ~31 |

| -(CH₂)ₓ- | 24 - 29 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups through their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amide) | 3300 - 3400 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O stretch (Urethane) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H bend (Amide) | 1510 - 1550 | Medium |

| C-O stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

| Ion | Expected m/z |

| [M+H]⁺ | 368.18 |

| [M+Na]⁺ | 390.16 |

| [M-H]⁻ | 366.17 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for Fmoc-protected amino acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) ions.

-

MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate. After the solvent has evaporated, acquire the spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: Fmoc-7-amino-heptanoic acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-7-amino-heptanoic acid (Fmoc-Aha) in solid-phase peptide synthesis (SPPS). This versatile building block serves multiple functions, including as a flexible linker, a spacer to modulate biological activity, and a component in the synthesis of complex peptide architectures such as cyclic peptides and antibody-drug conjugates.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid characterized by a seven-carbon aliphatic chain, an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and a C-terminal carboxylic acid.[1][2] This structure imparts unique properties that are highly valuable in peptide chemistry. The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols, where it can be deprotected under mild basic conditions.[2][3] The heptanoic acid backbone provides a flexible and hydrophobic spacer that can be used to introduce distance between peptide sequences and other moieties, or to construct macrocyclic peptides.[1]

Key Applications:

-

Flexible Linker/Spacer: The aliphatic chain of 7-amino-heptanoic acid provides a flexible spacer to separate different domains of a peptide or to connect a peptide to a non-peptidic molecule, such as a drug or a fluorescent label.[1]

-

Synthesis of Cyclic Peptides: Fmoc-Aha is instrumental in the synthesis of head-to-tail or side-chain cyclized peptides, where the linker can influence the conformational properties and biological activity of the cyclic product.[1][4]

-

Bioconjugation: It serves as a linker for attaching peptides to various surfaces or biomolecules, which is crucial for creating targeted drug delivery systems and diagnostic tools.[1]

-

PROTAC Linkers: The compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[2][5]

Physicochemical and Purity Data

The quality of this compound is critical for the successful synthesis of high-purity peptides. High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this reagent.

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥98% | [6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [6] |

| Molecular Weight | 367.44 g/mol | [6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, NMP |

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General SPPS Workflow for this compound Incorporation

The overall workflow for incorporating Fmoc-Aha into a peptide sequence follows the standard Fmoc-SPPS cycle. This process involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Experimental Protocols

4.1. Materials and Reagents

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Diethyl ether

4.2. Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

-

Perform two treatments of 5-10 minutes each.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.

4.3. Protocol 2: Coupling of this compound

This protocol details the coupling of Fmoc-Aha to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent can influence the efficiency of the reaction.

Method A: Using HATU/DIPEA

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activation: Allow the activation mixture to stand for 1-5 minutes.

-

Coupling: Add the activation solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative test (yellow/no color change) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

Method B: Using DIC/HOBt

-

Coupling Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Addition to Resin: Add the solution to the deprotected peptide-resin.

-

Initiation: Add DIC (3-5 equivalents) to the reaction vessel.

-

Reaction: Agitate the reaction for 2-4 hours at room temperature.

-

Washing and Monitoring: Follow steps 5 and 6 from Method A.

Table of Coupling Reagent Performance (Illustrative Data)

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Estimated Purity |

| HATU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | >95% |

| HBTU/DIPEA | 1 : 0.95 : 2 | 1 - 2 hours | >93% |

| DIC/HOBt | 1 : 1 : 0 | 2 - 4 hours | >90% |

Note: This data is illustrative and actual results may vary depending on the peptide sequence and reaction conditions.

4.4. Protocol 3: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:

-

95% TFA

-

2.5% TIS

-

2.5% Water

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold excess) to the filtrate.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Application Example: On-Resin Cyclization using this compound as a Linker

This protocol outlines the synthesis of a head-to-tail cyclized peptide where Fmoc-Aha is used as a linker.